5,7-Difluoroquinazolin-2-amine is a member of the quinazoline family, which consists of nitrogen-containing heterocyclic aromatic compounds. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinazoline ring and an amino group at the 2 position. The molecular formula for 5,7-difluoroquinazolin-2-amine is with a molecular weight of approximately 182.14 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of 5,7-difluoroquinazolin-2-amine typically involves several key steps:
In industrial settings, large-scale synthesis may utilize continuous flow reactors to enhance efficiency and yield while minimizing waste. Advanced purification techniques ensure high purity levels suitable for pharmaceutical applications.
The structure of 5,7-difluoroquinazolin-2-amine can be represented as follows:
C1=C(N=C(N=C1C(=C(C=N1)F)F)N)F
GDEAOOGYWAKATP-UHFFFAOYSA-N
The compound features a bicyclic structure with a fused benzene and pyrimidine ring system. The presence of fluorine atoms significantly influences its electronic properties and reactivity.
5,7-Difluoroquinazolin-2-amine can undergo several types of chemical reactions:
The reactivity profile makes this compound versatile for further modifications in organic synthesis and medicinal chemistry.
The mechanism of action for 5,7-difluoroquinazolin-2-amine is primarily linked to its interactions with biological targets:
5,7-Difluoroquinazolin-2-amine has significant potential in scientific research and pharmaceutical development:
Nucleophilic aromatic substitution (SNAr) is pivotal for constructing the quinazoline core and introducing fluorine substituents. The electron-deficient nature of quinazolines facilitates SNAr, where ortho or para-positioned fluorines (relative to ring nitrogens) act as superior leaving groups due to their high electronegativity and ability to stabilize anionic Meisenheimer complexes. In 5,7-difluoroquinazolin-2-amine synthesis, fluorine at C7 is preferentially displaced over C5 owing to enhanced stabilization from the adjacent N1 atom (para-like orientation) [1] [7].
The reaction typically proceeds via a two-step addition-elimination mechanism:
Table 1: SNAr Reactivity in Quinazoline Systems
Substrate | Nucleophile | Position Substituted | Yield (%) | Conditions |
---|---|---|---|---|
2,5,7-Trifluoroquinazoline | Malononitrile anion | C7 | 92 | DMF, 25°C, 2 h |
2,5,7-Trifluoroquinazoline | Ethyl acetoacetate | C7 | 85 | DMSO, 60°C, 4 h |
2-Amino-5,7-difluoroquinazoline | NaN₃ | C5 | 40* | NMP, 120°C, 12 h |
*Lower yield due to reduced electrophilicity at C5 after C7 substitution [1] [5].
Regioselective fluorination is essential for accessing 5,7-difluoro patterns. Key challenges include:
Advances:
Table 2: Fluorination Methods Comparison
Method | Substrate | Regioselectivity (C7:C5) | Yield (%) | Limitations |
---|---|---|---|---|
Halex Exchange | 2-Amino-5,7-dichloroquinazoline | 1:0 → 0:1 (stepwise) | 65 (overall) | High T, long reaction times |
Pd/AlPhos Catalysis | Quinazolin-2-amine | 8.2:1 | 75 | Sensitivity to N-protection |
Electrophilic (Selectfluor®) | Quinazoline N-oxide | >20:1 | 70 | Requires N-oxide preformation |
The 2-amino group is installed via:
Key Consideration: Protecting groups (e.g., Boc, acetyl) are often needed during ring synthesis to prevent unwanted nucleophilic displacement of C5/C7 fluorines during 2-amination [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0